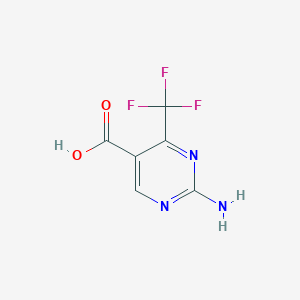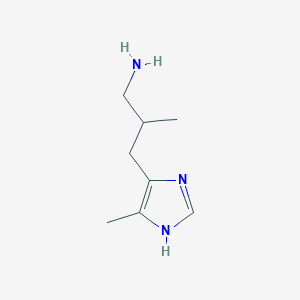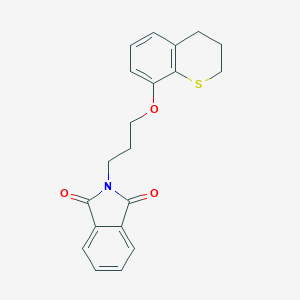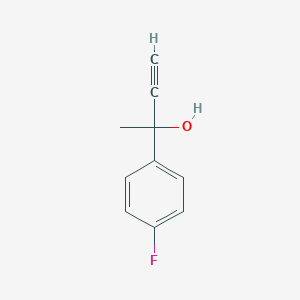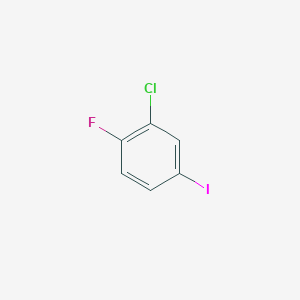
2-Chlor-1-fluor-4-iodbenzol
Übersicht
Beschreibung
2-Chloro-1-fluoro-4-iodobenzene, also known as 2-Chlor-4-fluor-1-iodbenzol, is a polyhalobenzene . It has a molecular formula of C6H3ClFI . It is used as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular structure of 2-Chloro-1-fluoro-4-iodobenzene consists of a benzene ring with chlorine, fluorine, and iodine substituents . The average mass of the molecule is 256.444 Da .Physical And Chemical Properties Analysis
2-Chloro-1-fluoro-4-iodobenzene is a solid . It has a density of 2.0±0.1 g/cm3, a boiling point of 220.9±20.0 °C at 760 mmHg, and a flash point of 87.4±21.8 °C . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen
Pharmazeutisches Zwischenprodukt
“2-Chlor-1-fluor-4-iodbenzol” wird als Zwischenprodukt in der pharmazeutischen Industrie eingesetzt . Es spielt eine wichtige Rolle bei der Synthese verschiedener pharmazeutischer Verbindungen. Die spezifischen Medikamente, die diese Verbindung als Zwischenprodukt verwenden, werden in den verfügbaren Ressourcen jedoch nicht erwähnt.
Synthese von verbrückten Biphenylverbindungen
Diese Verbindung wurde bei der Synthese von verbrückten Biphenylverbindungen eingesetzt . Verbrückte Biphenylverbindungen finden Anwendung in verschiedenen Bereichen, darunter die pharmazeutische Chemie und die Materialwissenschaften.
Herstellung von 1-Fluor-8-Methylbiphenylen
“this compound” wird bei der Herstellung von 1-Fluor-8-Methylbiphenylen verwendet . Diese Verbindung ist ein nützliches Zwischenprodukt in der organischen Synthese.
Synthese von 4-Fluor-5-Methylfluoren
Diese Verbindung wird auch bei der Synthese von 4-Fluor-5-Methylfluoren verwendet . Fluorenderivate wurden auf ihre potenziellen Anwendungen in der organischen Elektronik und Optoelektronik untersucht.
Kreuzkupplungsreaktionen
“this compound” wurde in Kreuzkupplungsreaktionen mit Kaliumpentafluorphenyltrifluorborat untersucht . Kreuzkupplungsreaktionen sind grundlegende Transformationen in der organischen Chemie, die bei der Synthese einer Vielzahl komplexer Moleküle verwendet werden.
Herstellung von Fluorotriphenylenderivaten
Es wurde bei der Herstellung von Fluorotriphenylenderivaten verwendet . Diese Derivate haben potenzielle Anwendungen im Bereich der Flüssigkristalle und organischen Halbleiter.
Safety and Hazards
Wirkmechanismus
Target of Action
2-Chloro-1-fluoro-4-iodobenzene is a polyhalobenzene
Mode of Action
Halobenzenes are known to undergo reactions at the benzylic position . This suggests that 2-Chloro-1-fluoro-4-iodobenzene could interact with its targets through similar mechanisms, potentially leading to changes in the target molecules.
Biochemical Pathways
It is known to participate in the synthesis of 3-carboxythiophene analogs , indicating that it may influence pathways involving these compounds.
Pharmacokinetics
It is slightly soluble in water , which could impact its bioavailability and distribution in the body.
Result of Action
Structurally similar compounds have been used to control the morphology of active layers in certain systems, enhancing their efficiency . This suggests that 2-Chloro-1-fluoro-4-iodobenzene could have similar effects in certain contexts.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-fluoro-4-iodobenzene. It is light-sensitive and should be stored in a dark, cool place . Additionally, it should be kept away from oxidizing agents , indicating that oxidative conditions could potentially affect its stability and activity.
Biochemische Analyse
Biochemical Properties
2-Chloro-1-fluoro-4-iodobenzene plays a significant role in biochemical reactions due to its unique halogenated structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for halogenase enzymes, which catalyze the halogenation of organic compounds. The interactions between 2-Chloro-1-fluoro-4-iodobenzene and these enzymes are typically characterized by the formation of covalent bonds, leading to the modification of the enzyme’s active site and altering its catalytic activity .
Cellular Effects
2-Chloro-1-fluoro-4-iodobenzene has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptor proteins on the cell surface, leading to changes in gene expression and cellular metabolism. For example, it may inhibit the activity of certain kinases, resulting in altered phosphorylation states of key signaling proteins. This can impact processes such as cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Chloro-1-fluoro-4-iodobenzene exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it may inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. Additionally, 2-Chloro-1-fluoro-4-iodobenzene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-fluoro-4-iodobenzene can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-1-fluoro-4-iodobenzene is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to reduced efficacy and potential formation of toxic byproducts .
Dosage Effects in Animal Models
The effects of 2-Chloro-1-fluoro-4-iodobenzene vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects. At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage level leads to a significant increase in toxicity. It is essential to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
2-Chloro-1-fluoro-4-iodobenzene is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and dehalogenated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interactions between 2-Chloro-1-fluoro-4-iodobenzene and these metabolic enzymes can affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Chloro-1-fluoro-4-iodobenzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. For example, it may be transported by organic anion transporters, which facilitate its uptake into cells. The distribution of 2-Chloro-1-fluoro-4-iodobenzene within tissues can impact its therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of 2-Chloro-1-fluoro-4-iodobenzene is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in drug metabolism. The subcellular localization of 2-Chloro-1-fluoro-4-iodobenzene can influence its efficacy and potential side effects .
Eigenschaften
IUPAC Name |
2-chloro-1-fluoro-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFI/c7-5-3-4(9)1-2-6(5)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMASDGWBVAVFQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369184 | |
| Record name | 2-chloro-1-fluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156150-67-3 | |
| Record name | 2-Chloro-1-fluoro-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156150-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-1-fluoro-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


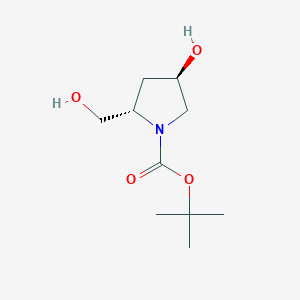
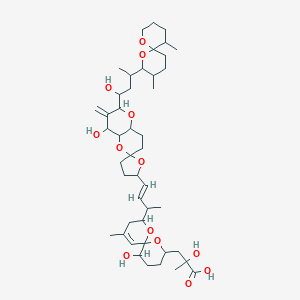

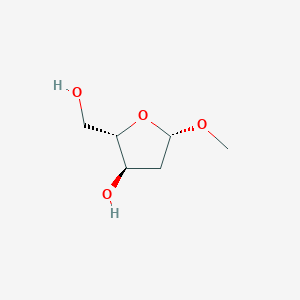
![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)
